Ammonium 5-oxo-L-prolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium 5-oxo-L-prolinate can be synthesized through the reaction of 5-oxo-L-proline with ammonium hydroxide. The reaction typically involves dissolving 5-oxo-L-proline in water and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade 5-oxo-L-proline and ammonium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
Chemistry: Ammonium 5-oxo-L-prolinate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione .
Medicine: This compound has potential therapeutic applications due to its involvement in metabolic processes. It is being investigated for its role in treating conditions related to glutathione metabolism .
Industry: this compound is used in the production of various industrial chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of ammonium 5-oxo-L-prolinate involves its participation in the gamma-glutamyl cycle. This cycle is crucial for the synthesis and degradation of glutathione, a vital antioxidant in the body. This compound acts as an intermediate in this cycle, facilitating the conversion of gamma-glutamyl amino acids to glutathione .
Comparison with Similar Compounds
5-oxo-L-proline: The parent compound of ammonium 5-oxo-L-prolinate, involved in similar metabolic pathways.
Sodium 5-oxo-L-prolinate: Another derivative of 5-oxo-L-proline, used in similar applications.
5-oxo-D-proline: An enantiomer of 5-oxo-L-proline with different biological activity.
Uniqueness: this compound is unique due to its ammonium ion, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
25501-47-7 |
---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
azanium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.H3N/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);1H3/t3-;/m0./s1 |
InChI Key |
PYJZQCNNPABSAE-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[NH4+] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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